molecular formula C12H24N2O4S B13797278 tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate CAS No. 740806-59-1

tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate

Cat. No.: B13797278
CAS No.: 740806-59-1
M. Wt: 292.40 g/mol
InChI Key: POMYUAYJVUYHNP-JTQLQIEISA-N
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Description

tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate is a chiral piperazine derivative characterized by a methanesulfonyl-substituted ethyl group at the 2-position of the piperazine ring, with a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in medicinal chemistry due to the versatility of piperazine scaffolds in drug design, particularly for modulating pharmacokinetic properties or serving as intermediates in synthesizing bioactive molecules. The (2S) stereochemistry and methanesulfonyl moiety may influence its electronic profile, solubility, and interactions with biological targets .

Properties

CAS No.

740806-59-1

Molecular Formula

C12H24N2O4S

Molecular Weight

292.40 g/mol

IUPAC Name

tert-butyl (2S)-2-(2-methylsulfonylethyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-7-6-13-9-10(14)5-8-19(4,16)17/h10,13H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

POMYUAYJVUYHNP-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1CCS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CCS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Protection of the piperazine nitrogen with a tert-butyl carbamate (Boc) group.
  • Introduction of the 2-(methanesulfonyl)ethyl side chain through sulfonylation or alkylation reactions.
  • Purification by chromatographic methods to isolate the desired stereoisomer.

This approach leverages the Boc group to protect the piperazine nitrogen during functionalization, ensuring selective reactions on the side chain.

Stepwise Synthesis

Starting Material Preparation: Boc-Protected Piperazine

The initial step involves the preparation or procurement of (2S)-piperazine-1-carboxylate tert-butyl ester (Boc-piperazine), which serves as the backbone for further functionalization.

  • Commercially available or synthesized via reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • The Boc group protects the nitrogen atoms and provides solubility and stability during subsequent reactions.
Introduction of the 2-(Methanesulfonyl)ethyl Side Chain

Two main synthetic routes are reported for installing the 2-(methanesulfonyl)ethyl substituent on the piperazine ring:

Route A: Sulfonylation of 2-(2-hydroxyethyl)piperazine derivative

  • Starting from Boc-protected piperazine, the 2-(2-hydroxyethyl) side chain is introduced via alkylation with a suitable haloalkyl alcohol.
  • The hydroxyl group is then converted to the methanesulfonyl (mesyl) group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.
  • Typical conditions: low temperature (0–5 °C), inert atmosphere, and organic solvents like dichloromethane or tetrahydrofuran.
  • The reaction is monitored by TLC and purified by column chromatography.

Route B: Direct alkylation with methanesulfonyl-containing alkyl halide

  • Boc-protected piperazine is alkylated with 2-(methanesulfonyl)ethyl bromide or chloride.
  • The reaction is carried out under basic conditions, often using potassium carbonate (K2CO3) as base in solvents such as acetonitrile or DMF.
  • The reaction mixture is stirred at room temperature or slightly elevated temperature to promote substitution.
  • Purification is achieved by silica gel chromatography.

Representative Reaction Conditions and Data

Step Reagents/Conditions Yield (%) Notes
Boc protection of piperazine Piperazine + Boc2O, base (e.g., triethylamine), DCM >90 Standard procedure to obtain Boc-piperazine
Alkylation with haloalkyl Boc-piperazine + 2-bromoethanol, K2CO3, MeCN, RT 70–85 Introduces 2-(2-hydroxyethyl) side chain
Mesylation of hydroxyl group 2-(2-hydroxyethyl) intermediate + MsCl, Et3N, 0–5 °C 80–90 Converts hydroxyl to methanesulfonyl group
Direct alkylation alternative Boc-piperazine + 2-(methanesulfonyl)ethyl bromide, K2CO3, MeCN, RT 60–75 One-step introduction of side chain
Purification Silica gel column chromatography Eluent: gradient of ethyl acetate/hexane or dichloromethane/methanol

Purification and Characterization

  • Purification is typically performed by silica gel column chromatography.
  • Analytical techniques used to confirm structure and purity include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).
    • High-Resolution Mass Spectrometry (HRMS).
    • Melting point determination.
  • The stereochemistry at the 2-position (S-configuration) is maintained by starting from chiral precursors or resolved intermediates.

Research Discoveries and Advances

Sulfonylation Reactions in Piperazine Derivatives

Recent literature emphasizes the efficiency of sulfonylation using methanesulfonyl chloride for introducing the mesyl group on piperazine derivatives with high regioselectivity and yields. The use of Boc protection is critical to prevent side reactions on the piperazine nitrogens and to facilitate purification.

Alternative Synthetic Routes

  • Some patents describe the use of sulfonyl chlorides with protected piperazines to directly generate sulfonylated intermediates, which can then be further functionalized.
  • The direct alkylation method with methanesulfonyl-containing alkyl halides offers a more straightforward synthesis but may require careful control of reaction conditions to minimize side reactions.

Application in Medicinal Chemistry

The presence of the methanesulfonyl group enhances the compound's binding affinity to biological targets and modulates activity, making this synthetic intermediate valuable in drug discovery.

Summary Table of Preparation Routes

Route Starting Material Key Reagents Advantages Disadvantages
Route A: Hydroxyethyl + Mesylation Boc-piperazine + 2-bromoethanol Methanesulfonyl chloride, Et3N High regioselectivity; stepwise control Multi-step; requires intermediate purification
Route B: Direct Alkylation Boc-piperazine + 2-(methanesulfonyl)ethyl bromide K2CO3, MeCN One-step; simpler Lower yield; possible side reactions

Chemical Reactions Analysis

Types of Reactions

(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler piperazine derivative.

    Substitution: The BOC protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the BOC group.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Deprotected piperazine derivatives.

    Substitution: Functionalized piperazine compounds.

Scientific Research Applications

Enzymatic Modulation
Research indicates that tert-butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate can interact with various biological targets, including enzymes and receptors. This interaction is crucial for modulating biological processes, which is significant for drug discovery and development. The presence of the methanesulfonyl group enhances its binding affinity to these targets, potentially leading to therapeutic applications in treating diseases related to these molecular interactions.

Therapeutic Potential
The compound's ability to influence enzymatic activity makes it a candidate for developing drugs aimed at specific diseases. For instance, studies have shown that similar piperazine derivatives exhibit anti-inflammatory and analgesic properties, suggesting that this compound could have comparable effects.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of related compounds:

  • Anti-inflammatory Studies : Research on piperazine derivatives has shown promising results in reducing inflammation markers in animal models, indicating potential applications in treating chronic inflammatory diseases.
  • Receptor Binding Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit high binding affinity for specific receptors involved in pain modulation.

These findings underscore the importance of continuing research into this class of compounds to uncover new therapeutic avenues .

Mechanism of Action

The mechanism of action of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the BOC and methylsulfonyl groups can influence the compound’s binding affinity and selectivity. The piperazine ring serves as a scaffold that can be modified to enhance the compound’s biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Piperazine derivatives often differ in substituents at the 2- or 4-positions, which significantly alter their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate (Target) 2-(methanesulfonyl)ethyl (S-configuration) C₁₃H₂₅N₂O₄S 329.41 g/mol Chiral center; electron-withdrawing sulfonyl group enhances polarity .
(S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate 2-isobutyl (S-configuration) C₁₃H₂₆N₂O₂ 242.36 g/mol Hydrophobic isobutyl group; lower polarity compared to sulfonyl derivatives .
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate 4-diazoacetyl C₁₁H₁₈N₄O₃ 266.29 g/mol Reactive diazo group for click chemistry; planar conformation .
tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate 4-(2-(methylamino)ethyl) C₁₂H₂₅N₃O₂ 243.35 g/mol Basic amino group; potential for hydrogen bonding .
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate 3,5-dimethyl C₁₁H₂₂N₂O₂ 214.30 g/mol Symmetric substitution; steric hindrance reduces reactivity .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group in the target compound increases polarity and acidity of adjacent protons, unlike alkyl substituents (e.g., isobutyl in ), which enhance lipophilicity.
  • Stereochemistry : The (2S) configuration in the target compound and (S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate introduces chirality, critical for enantioselective interactions in drug-receptor binding.
  • Functional Group Reactivity: The diazoacetyl group in enables cycloaddition reactions, whereas the methylamino group in offers nucleophilic reactivity.

Physicochemical Properties

  • Solubility : The methanesulfonyl group in the target compound improves aqueous solubility compared to hydrophobic analogues like the isobutyl derivative .
  • Basicity: Piperazine’s basicity (pKa ~9.8) is reduced by electron-withdrawing groups (e.g., sulfonyl) but enhanced by electron-donating groups (e.g., methylamino in ).
  • Crystallinity : Crystallographic data for tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate reveals a planar diazo group, while steric bulk in 3,5-dimethyl derivatives disrupts crystal packing.

Biological Activity

tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate, with the molecular formula C12H24N2O4S and a molecular weight of 292.40 g/mol, is a compound belonging to the piperazine family. Its unique structure includes a tert-butyl protecting group, a methanesulfonyl group, and a piperazine ring, which contribute to its significant biological activity. This compound has garnered attention in pharmaceutical research due to its potential interactions with various biological targets.

  • Molecular Formula : C12H24N2O4S
  • Molecular Weight : 292.40 g/mol
  • CAS Number : 740806-59-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methanesulfonyl group enhances its binding affinity, allowing it to modulate various biological processes effectively. Research indicates that this compound can act as a modulator of enzymatic activity, which is crucial for its effectiveness in therapeutic applications.

Biological Activity Profile

1. Enzyme Interaction
Studies have shown that this compound interacts with several enzymes, influencing their activity. The presence of functional groups in its structure plays a significant role in determining its binding affinity and selectivity towards these enzymes.

2. Therapeutic Applications
The compound has potential therapeutic applications in treating diseases linked to the molecular targets it interacts with. Its ability to modulate enzymatic activity suggests that it may be beneficial in drug discovery and development.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylateC13H25ClN2O2Contains chlorine substituent enhancing reactivity
tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylateC13H25NO5SFeatures a methanesulfonoxy group affecting solubility
tert-Butyl (2S)-2-(methylcarbamoyl)piperazine-1-carboxylateC11H22ClN3O3Incorporates a carbamoyl group influencing biological activity

Case Studies and Research Findings

Recent studies have explored the biological activities of related piperazine derivatives, highlighting their potential in various therapeutic areas:

  • Anticonvulsant Activity : A study on thiazole-integrated piperazine compounds demonstrated significant anticonvulsant properties, suggesting the potential for similar activities in related structures like this compound .
  • Antitumor Properties : Research has indicated that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific modifications can enhance their anticancer efficacy .
  • G Protein-Biased Agonism : Investigations into D2 dopamine receptor agonists have shown that modifications similar to those in this compound can lead to biased signaling pathways, which may be beneficial for developing drugs with fewer side effects .

Q & A

Q. What advanced techniques characterize solid-state properties for formulation studies?

  • Methodological Answer :
  • PXRD : Powder X-ray diffraction identifies polymorphic forms .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis assess thermal stability (e.g., decomposition above 200°C) .
  • BET Analysis : Measures surface area and porosity for nanoparticle formulations .

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